molecular formula C16H21BrCl2N2O B1231063 Zimeldine hydrochloride CAS No. 61129-30-4

Zimeldine hydrochloride

Cat. No.: B1231063
CAS No.: 61129-30-4
M. Wt: 408.2 g/mol
InChI Key: WFUAVXYXJOQWAZ-GVKRCPFFSA-N
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Description

Zimeldine Hydrochloride is a compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed. It is a pyridylallylamine, structurally different from other antidepressants. This compound was developed in the late 1970s and early 1980s by Arvid Carlsson, who was working for the Swedish company Astra AB. It was first sold in 1982 but was withdrawn from the market due to rare cases of Guillain–Barré syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zimeldine Hydrochloride involves several steps:

Industrial Production Methods: Industrial production methods for this compound would typically involve scaling up the laboratory synthesis process, ensuring purity and consistency through rigorous quality control measures.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide could be used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Zimeldine Hydrochloride has been used in various scientific research applications:

Mechanism of Action

The mechanism of action of Zimeldine Hydrochloride involves the inhibition of serotonin reuptake at the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. This mechanism is similar to other SSRIs but with a unique structural profile .

Comparison with Similar Compounds

  • Fluvoxamine
  • Fluoxetine
  • Citalopram
  • Sertraline

Comparison: Zimeldine Hydrochloride is unique due to its pyridylallylamine structure, which differs from the more common structures of other SSRIs. While it shares the mechanism of serotonin reuptake inhibition, its structural uniqueness led to different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUAVXYXJOQWAZ-GVKRCPFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045815
Record name Zimeldine dihydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61129-30-4
Record name Zimeldine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061129304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zimeldine dihydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zimelidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIMELDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T97D1P85R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions Zimeldine hydrochloride as a "serotonin uptake inhibitor." Can you elaborate on its mechanism of action and how this relates to its antidepressant effects?

A1: this compound exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft. This means it prevents serotonin, a neurotransmitter involved in mood regulation, from being transported back into the presynaptic neuron. As a result, the concentration of serotonin in the synapse increases, leading to prolonged activation of serotonin receptors on postsynaptic neurons. This enhanced serotonergic neurotransmission is thought to contribute to the mood-elevating effects observed in patients with depression.

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